Cas no 57396-91-5 (Hydrazine,[2,4-bis(methylsulfonyl)phenyl]-)
Hydrazine,[2,4-bis(methylsulfonyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Hydrazine,[2,4-bis(methylsulfonyl)phenyl]-
- 2,4-Bis(methylsulphonyl)phenylhydrazine
- [2,4-bis(methylsulfonyl)phenyl]hydrazine
- EINECS 260-718-7
- NSC-122279
- DTXSID70205984
- T5UQ3VB23W
- NS00033710
- Hydrazine, [2,4-bis(methylsulfonyl)phenyl]-
- Hydrazine,4-bis(methylsulfonyl)phenyl]-
- 57396-91-5
- NSC 122279
- 2,4-Bis(methylsulfonyl)phenylhydrazine
- HYDRAZINE, (2,4-BIS(METHYLSULFONYL)PHENYL)-
- AKOS010143242
- NSC122279
- PKDDCIXNDZLQGW-UHFFFAOYSA-N
- (2,4-dimethanesulfonylphenyl)hydrazine
- 1-[2,4-Bis(methylsulfonyl)phenyl]hydrazine #
- SCHEMBL9135441
- MFCD00007563
- UNII-T5UQ3VB23W
-
- MDL: MFCD00007563
- Inchi: 1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3
- InChI Key: PKDDCIXNDZLQGW-UHFFFAOYSA-N
- SMILES: S(C)(C1C(=CC=C(C=1)S(C)(=O)=O)NN)(=O)=O
Computed Properties
- Exact Mass: 264.02396
- Monoisotopic Mass: 264.02384922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 123Ų
Experimental Properties
- PSA: 106.33
Hydrazine,[2,4-bis(methylsulfonyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034959-1g |
2,4-Bis(methylsulfonyl)phenylhydrazine |
57396-91-5 | 1g |
£173.00 | 2022-03-01 | ||
| Fluorochem | 034959-2g |
2,4-Bis(methylsulfonyl)phenylhydrazine |
57396-91-5 | 2g |
£332.00 | 2022-03-01 |
Hydrazine,[2,4-bis(methylsulfonyl)phenyl]- Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Hydrazine,[2,4-bis(methylsulfonyl)phenyl]-
Introduction to Hydrazine, [2,4-bis(methylsulfonyl)phenyl]- (CAS No. 57396-91-5)
Hydrazine, [2,4-bis(methylsulfonyl)phenyl]-, identified by its Chemical Abstracts Service (CAS) number 57396-91-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the development of novel therapeutic agents and advanced chemical synthesis methodologies.
The molecular structure of [2,4-bis(methylsulfonyl)phenyl]-hydrazine consists of a hydrazine moiety attached to a phenyl ring substituted with two methylsulfonyl groups. This distinctive configuration imparts exceptional reactivity and versatility, making it a valuable intermediate in organic synthesis. The presence of the methylsulfonyl groups enhances the compound's solubility in polar solvents and its ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions.
In recent years, [2,4-bis(methylsulfonyl)phenyl]-hydrazine has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility in the synthesis of bioactive molecules, particularly those targeting neurological disorders and inflammatory conditions. The compound's ability to act as a precursor for heterocyclic compounds has opened new avenues for drug discovery. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, demonstrating promising results in preclinical studies.
The pharmaceutical industry has shown particular interest in leveraging the structural features of [2,4-bis(methylsulfonyl)phenyl]-hydrazine to develop innovative therapeutic strategies. Its incorporation into drug molecules has been associated with enhanced binding affinity to biological targets, leading to more effective treatments. Additionally, the compound's role in catalyzing asymmetric reactions has made it a valuable tool in the synthesis of chiral drugs, which are crucial for treating various diseases with high efficacy.
Advances in computational chemistry and molecular modeling have further highlighted the significance of [2,4-bis(methylsulfonyl)phenyl]-hydrazine in modern drug design. These technologies enable researchers to predict the behavior of this compound in complex biological systems, facilitating the optimization of drug candidates. By integrating experimental data with computational insights, scientists can accelerate the development of novel therapeutics that address unmet medical needs.
The synthesis of [2,4-bis(methylsulfonyl)phenyl]-hydrazine involves multi-step organic reactions that require precise control over reaction conditions. Recent methodologies have focused on improving yield and purity through catalytic processes and green chemistry principles. These advancements not only enhance the efficiency of production but also minimize environmental impact, aligning with global sustainability goals.
Industrial applications of this compound extend beyond pharmaceuticals into materials science and agrochemicals. Its unique chemical properties make it suitable for developing advanced polymers and specialty chemicals that exhibit enhanced durability and functionality. Furthermore, research into its derivatives has revealed potential uses in crop protection agents, contributing to agricultural productivity.
The safety profile of [2,4-bis(methylsulfonyl)phenyl]-hydrazine is another critical aspect that has been thoroughly evaluated. While handling this compound requires standard laboratory precautions due to its reactivity, extensive studies have demonstrated its low toxicity when used appropriately. Regulatory agencies have classified it as a substance requiring careful management but not posing significant health risks under controlled conditions.
In conclusion, Hydrazine, [2,4-bis(methylsulfonyl)phenyl]- (CAS No. 57396-91-5), represents a cornerstone in modern chemical research and pharmaceutical development. Its unique structural attributes and versatile reactivity have positioned it as a key intermediate in synthesizing innovative drugs and functional materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, driving progress across multiple industries.
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